Monoolein

Catalog No.
S782654
CAS No.
111-03-5
M.F
C21H40O4
M. Wt
356.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Monoolein

CAS Number

111-03-5

Product Name

Monoolein

IUPAC Name

2,3-dihydroxypropyl octadec-9-enoate

Molecular Formula

C21H40O4

Molecular Weight

356.5 g/mol

InChI

InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3

InChI Key

RZRNAYUHWVFMIP-UHFFFAOYSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O

Solubility

INSOL IN WATER; SOL IN ETHANOL, ETHER, CHLOROFORM
insoluble in water; soluble in hot organic solvents
soluble in hot alcohol (in ethanol)

Synonyms

(9Z)-9-Octadecenoic Acid 2,3-Dihydroxypropyl Ester; 1-Mono(cis-9-octacenoyl)Glycerol; 1-Monoolein; 2,3-Dihydroxypropyl Oleate; Danisco MO 90; Glycerol 1-Oleate; Glycerol α-cis-9-Octadecenate; Glyceryl Monooleate; Rylo MG 19; rac-1-Monoolein; rac-1-M

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)O
  • Biocompatibility: Monoolein is generally well-tolerated by the human body, exhibiting low toxicity and minimal adverse effects [].
  • Biodegradability: Once in the body, monoolein is naturally broken down by enzymes, minimizing the risk of long-term accumulation and potential complications [].
  • Thermodynamic stability: Monoolein maintains its structure and function over a wide range of temperatures and conditions, ensuring consistent performance in drug delivery systems.
  • Phase behavior: Monoolein exhibits various phases in water, forming different liquid crystalline structures that can be tailored for specific drug delivery applications.

These properties make monoolein a valuable tool for researchers developing novel drug delivery systems.

Monoolein for Targeted Drug Delivery

One of the most exciting applications of monoolein in scientific research lies in its ability to facilitate targeted drug delivery. Monoolein can be used to create various nanocarriers, such as liposomes and micelles, which can encapsulate drugs and deliver them to specific sites in the body.

This targeted approach offers several advantages:

  • Increased efficacy: By delivering drugs directly to their target sites, monoolein-based carriers can improve the effectiveness of drugs while reducing side effects on healthy tissues.
  • Controlled release: Monoolein can be engineered to release drugs slowly over time, allowing for sustained therapeutic effects and reduced dosing frequency [].
  • Overcoming biological barriers: Monoolein-based carriers can be designed to overcome biological barriers, such as the blood-brain barrier, which can hinder the delivery of drugs to the central nervous system.

Monoolein in Chronic Lung Disease Management

Research is actively exploring the potential of monoolein-based drug delivery systems in managing chronic lung diseases, such as cystic fibrosis and asthma. These diseases often require complex treatment regimens, and monoolein offers a promising approach for delivering therapeutic agents directly to the lungs, potentially improving treatment efficacy and reducing systemic side effects [].

Monoolein, also known as glyceryl monooleate, is a monoacylglycerol with the molecular formula C21H40O4 and a molecular weight of 356.5 g/mol. Its IUPAC name is 2,3-dihydroxypropyl (Z)-octadec-9-enoate. Monoolein is characterized by its unique structure, featuring a glycerol backbone esterified with oleic acid at one of its hydroxyl groups. This compound exhibits significant amphiphilic properties, making it essential in various applications, particularly in pharmaceutical and food industries due to its ability to form liquid crystalline structures and its biocompatibility .

Monoolein's primary mechanism of action in scientific research lies in its ability to form LCP phases. These phases create a biomimetic environment that mimics the natural cellular membrane, allowing membrane proteins to be crystallized for structural analysis [].

, primarily involving esterification and transesterification processes. The synthesis of monoolein typically occurs through:

  • Direct Esterification: This involves the reaction of oleic acid with glycerol, producing monoolein and water.
  • Transesterification: In this method, refined vegetable oils are reacted with glycerol to yield monoolein and other glycerides. This reaction can be catalyzed by acids or bases .

Additionally, monoolein can participate in hydrolysis reactions under acidic or basic conditions, leading to the regeneration of glycerol and oleic acid.

Monoolein exhibits various biological activities that make it valuable in medical applications. It has been shown to possess:

  • Antioxidant Properties: Monoolein can scavenge free radicals, potentially reducing oxidative stress in biological systems.
  • Anti-inflammatory Effects: Studies indicate that monoolein can modulate inflammatory responses, making it beneficial in treating chronic inflammatory diseases .
  • Drug Delivery Systems: Due to its ability to form liquid crystalline phases, monoolein is utilized as a carrier for drug delivery, enhancing the bioavailability of therapeutic agents .

The synthesis of monoolein can be achieved through several methods:

  • Conventional Esterification: Mixing oleic acid with glycerol under heat and acid catalysis.
  • Enzymatic Synthesis: Using lipases to catalyze the reaction between glycerol and oleic acid, often resulting in higher specificity and yield .
  • Supercritical Fluid Technology: Employing supercritical carbon dioxide as a solvent for the transesterification process enhances the reaction efficiency .

Recent advancements have focused on optimizing these methods to improve yield and reduce by-products.

Monoolein finds extensive applications across various fields:

  • Pharmaceuticals: As an excipient in drug formulations, particularly in liquid crystalline drug delivery systems.
  • Food Industry: Used as an emulsifier and stabilizer in food products due to its emulsifying properties.
  • Cosmetics: Incorporated into formulations for skin care products due to its moisturizing effects .

Research on the interactions of monoolein with other compounds has revealed its potential benefits in enhancing drug solubility and stability. Monoolein's ability to form complex structures with drugs allows for controlled release mechanisms. Studies have shown that when combined with certain active pharmaceutical ingredients, monoolein can improve their therapeutic efficacy while minimizing side effects .

Monoolein shares similarities with other monoacylglycerols but is unique due to its specific fatty acid composition (oleic acid). Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Glyceryl MonostearateC21H42O4Derived from stearic acid; used as an emulsifier
Glyceryl MonopalmitateC21H42O4Derived from palmitic acid; similar applications
2-MonooleinC21H40O4Isomer of monoolein; differing acyl position

Monoolein's distinct characteristics stem from its specific structure that allows for versatile applications in drug delivery systems, making it a "magic lipid" compared to other similar compounds .

Monoolein (glyceryl monooleate) research has evolved significantly since its initial characterization as a simple lipid compound. The compound gained substantial scientific interest when researchers discovered its ability to form various mesophases in aqueous environments, particularly cubic liquid crystalline structures. These unique self-assembly properties positioned monoolein as a model lipid system for investigating membrane dynamics and as a potential carrier for bioactive compounds. The evolution of monoolein research parallels advancements in lipid science, with increasing focus on its applications in drug delivery, protein crystallization, and nanomaterial development over recent decades.

Scientific Significance in Lipid Science

Monoolein holds exceptional scientific significance in lipid science due to its versatility, thermodynamic stability, biocompatibility, and biodegradability. As a single-chain amphiphile capable of forming nonlamellar lipid phases in aqueous solution, monoolein serves as an ideal model system for studying membrane properties and lipid-water interactions. The compound exhibits polymorphism, forming various mesophases including lamellar, cubic, and hexagonal structures depending on water content and temperature conditions. This versatility makes it invaluable for fundamental research in biophysics and for applications requiring controlled release systems.

Current Research Landscape and Emerging Trends

The current monoolein research landscape is characterized by interdisciplinary approaches spanning materials science, pharmaceutics, and biotechnology. Emerging trends include the development of monoolein-based nanomedicines for targeted drug delivery, particularly for chronic lung diseases such as asthma, chronic obstructive pulmonary disease, and idiopathic pulmonary fibrosis. Another significant research direction involves investigating subtle chemical modifications to the monoolein structure, as seen in studies comparing monoolein with isosteric analogs where the ester linkage is replaced with thioester or amide functional groups. These structural modifications dramatically alter self-assembly properties, opening new possibilities for tailored drug delivery systems and biomaterials.

Fundamental Phase Structures

Cubic Phase Formations (Pn3m and Ia3d Space Groups)

Monoolein-water systems predominantly form two bicontinuous cubic phases: the double-diamond (Pn3m) and gyroid (Ia3d) architectures. The Pn3m phase features a water channel network with tetrahedral symmetry, characterized by a lattice parameter of 87–103 Å in hydrated systems [4]. In contrast, the Ia3d phase exhibits a more complex triply periodic minimal surface with larger lattice dimensions (136–156 Å), as observed in synchrotron small-angle x-ray scattering (SAXS) studies of monoolein in protic ionic liquids [1]. These cubic phases arise from the balance between lipid chain splay and interfacial curvature energy, with the Pn3m phase favoring lower negative Gaussian curvature compared to Ia3d [3].

The transition between cubic phases is sensitive to hydration levels and additives. For example, 60:40 (w/w) monoolein/water mixtures at 25°C primarily form Pn3m, while increasing ionic liquid concentration to 50 wt.% induces a shift to Ia3d with lattice expansion up to 149 Å [1] [4]. This behavior is quantified in Table 1, which compares lattice parameters under different conditions.

Table 1: Cubic Phase Lattice Parameters in Monoolein Systems

System CompositionPn3m (Å)Ia3d (Å)Lamellar (Å)
MO/water (60:40)103-49
MO/EtAF (50 wt.%)-149-
MO/EAN (35 wt.%)--49

Data adapted from SAXS measurements [1] [4].

Hexagonal Phase Architecture

The inverse hexagonal (HII) phase emerges at elevated temperatures (>95°C) or in the presence of ethanolammonium-based ionic liquids [1] [5]. This phase consists of hexagonally packed water cylinders surrounded by monoolein molecules, with lattice parameters ranging from 64–72 Å. The transition from cubic to HII phases follows an Avrami kinetic model with exponents of 2–2.5, suggesting two-dimensional growth mechanisms [5]. Ethanolammonium nitrate (EtAN) promotes HII formation through cation hydroxyl groups that reduce interfacial curvature strain, enabling tighter lipid packing [1].

Lamellar Phase Organizations

Lamellar phases dominate in ethylammonium-based ionic liquids (EAN, EAF, EAA) at monoolein concentrations >35 wt.% [1]. These stacked bilayers exhibit repeat distances of 49–55 Å, with thermal stability up to 65°C. The lamellar-to-cubic transition involves a 12% reduction in headgroup area and 4% decrease in lipid length, as demonstrated by neutron diffraction [3]. Metastable lamellar phases can persist below 20°C when samples are rapidly cooled, though these eventually convert to cubic structures over timescales of hours to days [6].

Temperature-Composition Phase Diagrams

Phase Boundaries and Transition Mechanisms

The monoolein-water phase diagram reveals three primary regions:

  • Low hydration (<20 wt.% water): Lamellar (Lα) phase dominates
  • Intermediate hydration (20–40 wt.% water): Bicontinuous cubic (Pn3m/Ia3d) phases
  • High hydration (>40 wt.% water): Inverse hexagonal (HII) phase above 90°C

Protic ionic liquids shift these boundaries substantially. Ethylammonium nitrate (EAN) expands the lamellar phase domain to 80 wt.% monoolein, while ethanolammonium formate (EtAF) stabilizes HII phases at just 35 wt.% lipid content [1]. The cubic-lamellar transition follows a nucleation-and-growth mechanism with an activation energy of 120 kJ/mol, as determined by differential scanning calorimetry [5].

Metastability Phenomena

Sub-zero incubation induces metastable crystalline lamellar (Lc) phases that persist upon reheating to 20°C [6]. These structures exhibit reduced d-spacing (44.9 Å vs. 49 Å in stable lamellar phases) due to interdigitated acyl chains. Metastability arises from kinetic trapping during phase transitions, particularly in systems containing acetate anions where water content below 1 wt.% prevents proper lipid hydration [1] [4].

Thermodynamic Principles Governing Phase Behavior

Hydrogen Bonding Networks and Water Interactions

Each monoolein molecule in cubic phases coordinates 8–12 water molecules through hydrogen bonds between glycerol hydroxyls and water oxygen [5]. Sucrose solutions reduce this hydration shell to ≈1 H2O/lipid, lowering the cubic-HII transition temperature by 20°C per 1 mol/kg sucrose [5]. Ionic liquids modulate hydrogen bonding through competitive hydration—nitrate anions withdraw water from lipid headgroups, increasing interfacial curvature and stabilizing lamellar phases [1].

Curvature Energy Considerations

The spontaneous curvature (H0) of monoolein monolayers follows the relationship:
$$ H0 = \frac{1}{R0} = \frac{kB T \ln(S)}{2\kappa} $$
Where $$ R
0 $$ is the spontaneous radius, $$ \kappa $$ the bending modulus (≈10 kBT), and S the lipid hydration. For Pn3m phases, $$ R_0 $$ ≈ 3.2 nm, decreasing to 2.8 nm in Ia3d [3]. Pressure effects (up to 1.4 kbar) reduce $$ \kappa $$ by 15%, favoring negative curvature phases through acyl chain compression [3].

Environmental Factors Affecting Phase Transitions

Temperature-Induced Transformations

Heating from 25–65°C induces sequential phase changes:

  • Lamellar → cubic (Pn3m) at 35–45°C (ΔH = 12 kJ/mol)
  • Cubic → hexagonal (HII) at 85–95°C (ΔH = 28 kJ/mol)

Cooling cycles exhibit hysteresis, with HII→cubic transitions requiring 2× longer timescales due to slow water redistribution [5].

Driving Forces in Monoolein Self-Assembly

Hydrophobic Interactions and Packing Parameters

The self-assembly of monoolein is fundamentally governed by hydrophobic interactions and geometric packing constraints that determine the formation of specific mesophases. The critical packing parameter serves as a key descriptor for predicting the structural organization of monoolein assemblies [1]. This parameter increases significantly with the addition of amphiphilic molecules such as oleic acid, leading to structural transitions from bicontinuous cubic phases to hexagonal and micellar cubic arrangements [1].

The hydrophobic interactions in monoolein systems are characterized by the formation of tightly packed hydrocarbon regions that exhibit properties resembling compressed nonpolar liquids [2]. These interactions create a compressed and constrained structure of defined layers across the unit cell, with molecular dynamics simulations revealing that the hydrocarbon tails form very compressed structures due to the two-dimensional packing frustration inherent in hexagonal geometries [2].

Table 1: Key Thermodynamic and Structural Parameters of Monoolein Self-Assembly

ParameterValue/EffectTemperature (°C)Reference
Critical Packing ParameterIncreases with oleic acid additionRoom temperatureCitation 17
Spontaneous Curvature (R₀)-20.0 ± 0.3 Å37Citation 2
Bending Rigidity (κ)(1.2 ± 0.1) × 10⁻²⁰ J37Citation 2
Phase Transition Temperature (Cubic to Hexagonal)90°C (pure water)90Citation 24
Lattice Parameter (Cubic Phase)100-200 Å (typical range)VariableCitation 25
Water Channel Diameter~30 Å (typical)VariableCitation 25
Transition Entropy (Solid to Liquid)23 ± 2 J/(mol·K)292Citation 21
Transition Enthalpy7.0 ± 0.6 kJ/mol292Citation 21

The packing stress relief mechanism plays a crucial role in phase transitions, particularly in the formation of inverted hexagonal phases. When excess hydrocarbons such as tricosane or 9-cis-tricosene are added at mole fractions exceeding 0.05, they induce transitions from bicontinuous cubic to hexagonal phases by reducing packing stresses in the hydrophobic regions [3]. This stress relief can constitute up to 50% of the total equilibrium free energy in excess water hexagonal phases at physiological temperatures [3].

Role of Molecular Geometry in Phase Formation

The molecular geometry of monoolein, characterized by its wedge-shaped (inverted cone) structure, fundamentally determines the curvature preferences of self-assembled phases [4] [5]. This geometric constraint arises from the imbalance between the small glycerol headgroup and the single oleic acid chain containing a cis double bond at the ninth position, which introduces steric hindrance in the hydrocarbon chain [4] [5].

The functional group connecting the headgroup to the hydrocarbon chain significantly influences self-assembly behavior. Research on monoolein isosteres demonstrates that replacing the ester linkage with thioester or amide functional groups results in dramatically different phase assemblies [6] [7]. The thioester analogue forms hexagonal phase arrangements rather than the cubic phases characteristic of native monoolein, while the amide-containing compound assembles into lamellar vesicles [6] [7].

Strong directional intermolecular interactions among the linking functional groups near the headgroup region play a key role in determining intermolecular interactions between self-assembling amphiphiles and at the amphiphile-water interface [6] [7]. These molecular interactions subsequently define the nature of large-scale assemblies formed by each monoolein analogue [6] [7].

Membrane Curvature and Interfacial Properties

Monoolein exhibits remarkable curvature elasticity properties that enable the formation of highly curved, three-dimensional structures. The spontaneous radius of curvature at the pivotal surface is measured at -20.0 ± 0.3 Å, indicating a strong preference for negative curvature [3]. The monolayer bending rigidity is determined to be (1.2 ± 0.1) × 10⁻²⁰ J, which represents the resistance to bending deformation [3].

The membrane curvature is modulated by several factors including electrostatic interactions, temperature, and additive concentrations. Electrostatic interactions at the membrane interface significantly affect phase stability, with charged phospholipids such as dioleoyl phosphatidylglycerol causing substantial swelling of cubic phases and transitions between different cubic symmetries [8] [9]. The addition of as little as 1 mol% of charged lipids can switch the diamond cubic phase (Pn3m) to the more expanded primitive cubic phase (Im3m) [10].

Interfacial tension and surface pressure play critical roles in determining membrane stability and curvature. The interfacial tension of curved oil-monolayer-water interfaces is significantly lower than that of flat interfaces when the radius of curvature and area per molecule are sufficiently small [11]. For droplets with radii around 5 nanometers, curvature corrections become significant with areas smaller than approximately 1.4 square nanometers per phosphatidylcholine molecule [11].

The headgroup hydration creates a dynamic three-layer diffusive mass density distribution at the monoolein-water interface [2]. Each layer maintains a hexagonal shape, indicating long-range structural interactions, with monoolein headgroups forming a constant number of hydrogen bonds while leaving excess water molecules outside the first lipid coordination sphere [2].

Theoretical Models for Predicting Self-Assembly Behavior

Several theoretical frameworks have been developed to predict monoolein self-assembly behavior, with machine learning approaches showing particular promise for phase behavior prediction. Artificial neural networks and multiple linear regression models have demonstrated accuracy rates exceeding 70% in predicting mesophase formation, with neural network models showing superior performance compared to linear regression approaches [12].

The critical packing parameter model provides a fundamental framework for understanding phase preferences based on molecular geometry. This parameter, defined as v/aHL (where v is the effective hydrophobic tail volume, a is the headgroup area, and L is the tail length), successfully predicts transitions between different mesophases [13] [14]. Values greater than unity favor inverse phases, while values approaching unity favor planar bilayer structures [13].

Curvature elastic theory offers quantitative descriptions of membrane energetics and phase stability. This approach incorporates bending rigidity, spontaneous curvature, and saddle-splay modulus to predict membrane shapes and fluctuations [15]. The theory successfully explains the formation of bicontinuous cubic phases and their stability relative to other mesophases [15].

Modified stalk theory provides mechanistic insights into phase transitions, particularly the cubic-to-hexagonal transition observed in monoolein systems [16] [17]. Molecular dynamics simulations confirm that this transition proceeds via an intermediate structure consisting of water channels in cubic geometry, with topology changes occurring through bilayer fusion via trans-monolayer contacts and bilayer rupture through gradual monolayer thinning [16] [17].

Kinetics of Mesophase Formation and Transformation

The kinetics of monoolein phase transitions exhibit complex temperature and composition dependencies, with transformation rates varying dramatically across different phase boundaries. Phase transition kinetics follow Avrami-type behavior with exponents ranging from 1 to 3, indicating different nucleation and growth mechanisms for various transitions [18].

Table 2: Monoolein Phase Transition Kinetics and Temperature Ranges

Phase TransitionTemperature Range (°C)KineticsTime ScaleReference
Lamellar → Cubic (Pn3m)20-35Two-state process0.5-30 minCitation 18
Cubic (Pn3m) → Hexagonal85-95Nucleation and growthSeconds to minutesCitation 14
Cubic → Fluid Isotropic100-110Rapid transition< 1 secondCitation 33
Hexagonal → Fluid Isotropic110-120Two-state process≤ 0.6 secondsCitation 18

The lamellar-to-cubic transition represents one of the slower transformation processes, requiring 0.5 to 30 minutes for completion and displaying pronounced hysteresis and undercooling effects [19]. This transition appears to proceed through a stable intermediate of unknown identity, distinguishing it from other phase transformations that follow two-state kinetics [19].

Temperature-induced transitions show significant asymmetry between heating and cooling processes, particularly in the presence of additives such as sucrose. For low sucrose concentrations, cooling transitions take approximately twice as long as heating transitions, though this asymmetry decreases at higher additive concentrations [18]. The equilibrium phase transition temperature drops by approximately 19.8°C per mol/kg of sucrose concentration [18].

Pressure effects on phase transition kinetics reveal that the Fd3m cubic phase is more pressure-sensitive compared to Pn3m and hexagonal phases [20]. Under isothermal compression, the Fd3m phase lattice parameter increases by approximately 1 Ångström per 75 bar, leading to eventual phase transitions following the sequence: Fd3m → H₂ → Pn3m [20].

Physical Description

Liquid; Dry Powder
Clear amber or pale yellow liquid; [Hawley] Yellow liquid or soft solid with a sweet odor; mp = 25 deg C (unstable); [HSDB] Solid; mp = 35.5 deg C; Opaque liquid; mp = 20 deg C; [MSDSonline]
pale yellow viscous oily liquid with a faint fatty odou

Color/Form

PLATES FROM ETHANOL
YELLOW OIL OR SOFT SOLID

XLogP3

6.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

356.29265975 g/mol

Monoisotopic Mass

356.29265975 g/mol

Boiling Point

238-240 °C AT 3 MM HG

Heavy Atom Count

25

Taste

FATTY TASTE

Density

0.9420 @ 20 °C/4 °C
0.925-0.935

Odor

SWEET

Melting Point

25 °C (UNSTABLE)
MELTING POINT: 32 °C (UNSTABLE) /PRIMARY BETA FORM/; 35.5 °C (STABLE) /BETA FORM/

UNII

D3AEF6S35P

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 507 of 521 companies (only ~ 2.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

25496-72-4
111-03-5
67701-32-0
37220-82-9

Wikipedia

Glyceryl 1-oleate
1-Monooleoyl-Rac-Glycerol

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

REACTION OF OLEIC ACID WITH GLYCEROL, PRODUCING A MIXTURE (PREDOMINANTLY MONOOLEATE)
SEE MONOGLYCERIDE. PRODUCED SYNTHETICALLY BY ALCOHOLYSIS OF FATS WITH GLYCEROL, YIELDING A MIXTURE OF MONO-, DI-, & TRIGLYCERIDES WHICH IS PREDOMINANTLY MONOGLYCERIDES. /MONOGLYCERIDE/

General Manufacturing Information

Wholesale and Retail Trade
Food, beverage, and tobacco product manufacturing
Custom Compounding of Purchased Resins
Paint and Coating Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
All Other Chemical Product and Preparation Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Textiles, apparel, and leather manufacturing
9-Octadecenoic acid (9Z)-, monoester with 1,2,3-propanetriol: ACTIVE
FEMA NUMBER 2526

Dates

Last modified: 08-15-2023
Tumaney AW, Shekar S, Rajasekharan R: Identification, purification, and characterization of monoacylglycerol acyltransferase from developing peanut cotyledons. J Biol Chem. 2001 Apr 6;276(14):10847-52. [PMID:11283027]
Shimotoyodome A, Osaki N, Onizawa K, Mizuno T, Suzukamo C, Okahara F, Fukuoka D, Hase T: Dietary 1-monoolein decreases postprandial GIP release by reducing jejunal transport of glucose and fatty acid in rodents. Am J Physiol Gastrointest Liver Physiol. 2012 Aug 1;303(3):G298-310. doi: 10.1152/ajpgi.00457.2011. Epub 2012 May 31. [PMID:22651926]
Kameyama Y, Yoshioka S, Hasegawa I, Nozawa Y: Studies of diacylglycerol cholinephosphotransferase and diacylglycerol ethanolaminephosphotransferase activities in Tetrahymena microsomes. Biochim Biophys Acta. 1981 Aug 24;665(2):195-204. [PMID:6269644]
Long et al. Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects Nature Chemical Biology, doi: 10.1038/nchembio.129, published online 23 November 2008 http://www.nature.com/naturechemicalbiology

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